molecular formula C15H12N4O4 B2950143 2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione CAS No. 324580-28-1

2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione

Cat. No. B2950143
CAS RN: 324580-28-1
M. Wt: 312.285
InChI Key: INUBNOAGYQGZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a methyl group and at the 2-position with an aminomethyl group . The compound also contains an isoindoline-1,3-dione group, which is a bicyclic structure containing a six-membered ring fused to a five-membered ring, with two carbonyl groups at the 1 and 3 positions of the six-membered ring. This group is substituted at the 5-position with a nitro group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the pyridine ring and the isoindoline-1,3-dione group would likely contribute to the compound’s rigidity and shape. The nitro group is a strong electron-withdrawing group, which could affect the electron distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The aminomethyl group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing nitro groups can be potentially explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The compound contains an indole nucleus, which is known to be involved in a variety of biological activities . The interaction of the compound with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-[[(5-methylpyridin-2-yl)amino]methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-9-2-5-13(16-7-9)17-8-18-14(20)11-4-3-10(19(22)23)6-12(11)15(18)21/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUBNOAGYQGZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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